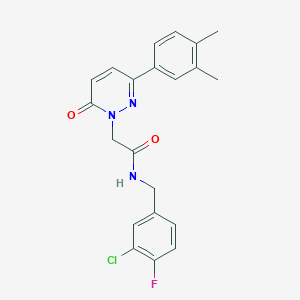
N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-Chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C20H16ClFN4O
- Molecular Weight : 382.8 g/mol
This compound is primarily studied for its role as an inhibitor of histone deacetylases (HDACs), particularly HDAC3. HDACs are crucial in regulating gene expression and are implicated in various cancers. The inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression patterns that favor apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against a variety of cancer cell lines. For example:
- HepG2 Cells : The compound showed an IC50 value of approximately 1.30 μM, indicating strong inhibitory effects on liver cancer cell proliferation.
- Other Cell Lines : It has also been tested against several other cancer types, including lung (A549), breast (MDA-MB-231), and colon (SW480) cancers, showing varying degrees of effectiveness.
In Vivo Studies
Preliminary in vivo studies using xenograft models have indicated that the compound can effectively inhibit tumor growth. For instance:
- Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of about 48.89% compared to a control group treated with standard HDAC inhibitors like SAHA.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Combination Therapy : In experiments combining this compound with standard chemotherapeutics such as taxol and camptothecin, enhanced antiproliferative effects were observed, suggesting a synergistic relationship that could be exploited for improved treatment outcomes.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in HepG2 cells, indicating its potential as an effective agent in inducing programmed cell death in cancerous cells.
Summary of Findings
| Activity Type | Cell Line | IC50 (μM) | TGI (%) |
|---|---|---|---|
| Antiproliferative | HepG2 | 1.30 | 48.89 |
| Antiproliferative | A549 | Varies | Not specified |
| Apoptosis Induction | HepG2 | N/A | N/A |
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-13-3-5-16(9-14(13)2)19-7-8-21(28)26(25-19)12-20(27)24-11-15-4-6-18(23)17(22)10-15/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNLQHEYCJSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













